![molecular formula C12H17BrN2O3 B2663828 tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate CAS No. 334016-81-8](/img/structure/B2663828.png)
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate
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Overview
Description
“tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate” is a chemical compound with the molecular formula C12H17BrN2O3 . It is a type of halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cc(Br)cnc1CNC(=O)OC(C)(C)C
. This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a carbamate group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.18 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Precursor in Synthesis of Biologically Active Compounds
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate serves as a key intermediate in the synthesis of a wide range of biologically active compounds. For instance, it has been utilized in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for drugs like omisertinib (AZD9291), showcasing its relevance in pharmaceutical research and development (Zhao et al., 2017).
Role in Organic Synthesis
The compound has been explored for its utility in various organic synthesis reactions. For example, studies on its derivatives have investigated the efficiency of processes like the Diels-Alder reaction, showcasing the versatility of tert-butyl carbamate derivatives in constructing complex organic frameworks (Padwa et al., 2003). Additionally, research into tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates demonstrates their utility as N-(Boc) nitrone equivalents, offering insights into new synthetic pathways and methodologies (Guinchard et al., 2005).
Environmental Applications
Although not directly related to this compound, studies on the degradation of similar compounds, like methyl tert-butyl ether (MTBE), provide insights into potential environmental applications. Research on the oxidation of MTBE by ozonation and advanced oxidation processes highlights the environmental fate of tert-butyl compounds and their impact on water treatment technologies (Acero et al., 2001).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-methoxypyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-6-8-5-9(13)7-14-10(8)17-4/h5,7H,6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLVGVELDIIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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